Home > Products > Screening Compounds P120283 > 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol
1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol -

1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol

Catalog Number: EVT-4281898
CAS Number:
Molecular Formula: C20H19N5O2S
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14)

    Compound Description: MNP-14 is a bis-1,2,4-triazole derivative investigated for its cytotoxic and DNA damage activity. It showed a time- and concentration-dependent increase in the apoptotic population (sub-G1 phase) in human acute lymphoblastic leukemia (MOLT4) and lung cancer cells (A549) but exhibited lower cytotoxicity compared to its related compound, MNP-16. [] Comet assay results revealed considerable DNA strand breaks upon exposure to MNP-14, suggesting a possible mechanism for its cytotoxicity. []

    Relevance: MNP-14 shares a similar core structure with 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, featuring two 1,2,4-triazole rings linked by a butane chain. Both compounds possess a 5-mercapto-1,3,4-oxadiazol-2-yl-methyl substituent attached to the triazole ring via a thioether linkage. The main difference lies in the presence of a p-tolyl group in MNP-14 instead of the phenyl and 2-propanol substituents found in the target compound. []

1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxy phenyl) -1,2,4-triazol-3-yl]-butane (MNP-16)

    Compound Description: MNP-16 is another bis-1,2,4-triazole derivative investigated alongside MNP-14 for its cytotoxic and DNA damaging potential. This compound exhibited significant cytotoxicity (IC50 of 3–5 μM) against MOLT4 and A549 cancer cell lines. [] Like MNP-14, it induced apoptosis and caused DNA strand breaks, suggesting a similar mechanism of action. []

    Relevance: Similar to MNP-14, MNP-16 shares the bis-1,2,4-triazole core structure with 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. Both compounds feature a butane linker between the two triazole rings and a thioether linkage connecting a substituent at the 5-position of the triazole. The key difference lies in the substituents on the triazole ring and the phenyl group. MNP-16 has a carbethoxy-methyl group and a p-ethoxyphenyl group, while the target compound has a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio group and a phenyl group, with an additional 2-propanol substituent. []

4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Compound Description: This compound is an intermediate in the synthesis of methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS). It is formed by reacting 2-cyanopyridine with N-phenylthiosemicarbazide. []

    Relevance: This compound represents the core 1,2,4-triazole-3-thione structure present in 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. Both compounds share a phenyl substituent at the 4-position of the triazole ring. [] The difference lies in the substituent at the 5-position; the related compound has a pyridin-2-yl group, whereas the target compound has a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio group.

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS)

    Compound Description: phpy2NS is a 1,2,4-triazole derivative synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting it with chloroacetic acid followed by esterification with methyl alcohol. [] It was used to synthesize a Hg(II) complex for structural studies. []

    Relevance: This compound demonstrates the commonality of the thioether linkage at the 3-position of the 1,2,4-triazole ring found in both phpy2NS and 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. [] They both also share a phenyl substituent at the 4-position. The main difference lies in the 5-position substituent; phpy2NS has a pyridin-2-yl group, while the target compound has a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio group.

    Compound Description: This compound is a complex molecule incorporating a 1,2,4-triazole ring linked via a thioether to a 5,7-dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine moiety. This molecule exhibited excellent antiproliferative activity against human cancer cell lines. []

    Relevance: This compound highlights the recurring theme of using thioether linkages to attach various heterocyclic moieties to the 1,2,4-triazole ring, similar to the structure of 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. [] Both compounds feature a phenyl substituent at the 4-position of the triazole. The distinction lies in the different heterocyclic substituent at the 5-position.

4-amino-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (2)

    Compound Description: This compound was synthesized from 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide (1). [] It served as a precursor for several derivatives, including Schiff bases, alkylated products, and aminoalkylated products. [] Some of these derivatives demonstrated antimicrobial activity against various bacterial strains. []

ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

    Compound Description: Compound 15 is a 5-(4-pyridinyl)-1,2,4-triazole derivative that displayed neuroprotective properties in a Parkinson's disease model. [] It prevented 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affected the levels of Parkinson's disease markers. [] It also exhibited a modest ability to reduce α-synuclein aggregation. []

    Relevance: This compound, like 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, features a 1,2,4-triazole core structure with a thioether linkage at the 3-position connecting an ethyl acetate group. [] The primary difference lies in the substituents at the 4- and 5-positions of the triazole ring. Compound 15 has an amino group and a pyridin-4-yl group, respectively, whereas the target compound has a phenyl and a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio group, respectively.

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

    Compound Description: This series of compounds represents coumarin-1,2,4-triazol-3-thioether hybrid molecules. [] They were synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. []

    Relevance: This series of compounds highlights the use of 1,2,4-triazole-3-thioether derivatives as building blocks for creating hybrid molecules, similar to the structure of 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. [] Both the target compound and this series share a phenyl group at the 4-position of the triazole and a thioether linkage at the 3-position.

4-amino-5-(4-methylphenyl)-2-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (7)

    Compound Description: This compound was synthesized by condensing 4-amino-2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (5) with phenacyl bromide. [] It was one of several derivatives with varying antimicrobial activities. []

(5-phenyl-[1,3,4]oxadiaol-2-yl)-(6-phenyl-7H-[1,2,4]triazol[3,4-b][1,3,4]thiadiazin-3-ylmethyl)-amine and its derivatives (6a-f)

    Compound Description: This series of compounds represents novel 1,3,4-oxadiazole-based 1,2,4-triazol-[3,4-b]-[1,3,4]-thiadiazines. [] They were synthesized from 5-phenyl-[1,3,4]oxadiazol-2-ylamine and displayed preliminary antifungal activity against various fungal strains. []

    Relevance: This series showcases the versatility of the 1,3,4-oxadiazole moiety in constructing various heterocyclic systems. The presence of a 1,3,4-oxadiazole linked to a 1,2,4-triazole in this series parallels the structure of 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. [] The main difference lies in the connection between the oxadiazole and the triazole; the related compound features a methylene linker, while the target compound employs a thioether linkage.

2-((5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-acetate acid salts

    Compound Description: This series of compounds, synthesized from 2-((5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-acetate acid, displayed varied hypoglycemic activity in an intraperitoneal glucose tolerance test in rats. [] Specifically, the calcium salt (GKP-240) demonstrated significant activity, reducing glucose levels by 36.22%. []

    Relevance: These compounds, like 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, share the 1,2,4-triazole core structure with a thioether linkage at the 3-position. [] Both compounds also feature a phenyl substituent at the 4-position. The key difference lies in the substituent at the 5-position of the triazole ring, where these compounds have a (1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)methyl group, and the target compound has a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio group.

    Compound Description: This compound, synthesized from theophylline, displayed actoprotective activity in a forced swim test in rats, increasing swim duration by 14.31% compared to the control group. [, ] This compound combines theophylline and 1,2,4-triazole-3-thiol moieties. []

    Relevance: This compound and 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol both feature a 1,2,4-triazole core structure with a phenyl substituent at the 4-position and a thioether linkage at the 3-position. [, ] The difference lies in the substituent attached to the sulfur atom of the thioether linkage: a 2-hydroxyethyl group in this compound and a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] group in the target compound.

2-((5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(3,4-difluorobenzylidene)acetohydrazide

    Compound Description: This compound, another theophylline-1,2,4-triazole-3-thiol hybrid, also demonstrated actoprotective activity in the forced swim test in rats. [, ] It was synthesized from 7'-((3-thio-4-phenyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives. []

    Relevance: Similar to 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, this compound possesses a 1,2,4-triazole core structure with a phenyl substituent at the 4-position and a thioether linkage at the 3-position. [, ] They differ in the substituent connected to the thioether; this compound has a N'-(3,4-difluorobenzylidene)acetohydrazide group, while the target compound has a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] group.

3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIs)

    Compound Description: Compound VIIs is a quinazolinone derivative containing a 1,2,4-triazolylthioether moiety. [] It exhibited significant antimicrobial activity, particularly against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with EC50 values of 47.6 μg mL−1 and 22.1 μg mL−1, respectively. [] Its activity surpassed that of the commercial bactericide bismerthiazol. []

    Relevance: This compound shares a key structural feature with 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol: a 1,2,4-triazole ring with a phenyl substituent at the 4-position and a thioether linkage at the 3-position. [] The difference lies in the substituent attached to the sulfur atom of the thioether; in this compound, it's a (4-(trifluoromethyl)benzyl) group, whereas in the target compound, it's a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] group.

3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIh)

    Compound Description: Similar to compound VIIs, compound VIIh is a quinazolinone derivative incorporating a 1,2,4-triazolylthioether moiety. [] It demonstrated potent fungicidal activities against Pellicularia sasakii and Colletotrichum capsici at a concentration of 50 μg mL−1, surpassing the activity of the commercial fungicide hymexazol. []

    Relevance: Like 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, this compound features a 1,2,4-triazole ring with a phenyl substituent at the 4-position and a thioether linkage at the 3-position. [] The differentiating factor is the substituent on the sulfur atom of the thioether linkage: a (4-chlorobenzyl) group in this compound and a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] group in the target compound.

5,5′-Methylenebis(4–phenyl-4H-1,2,4-triazole-3-thiol) (2)

    Compound Description: Compound 2 is a methylenebis-4H-1,2,4-triazole derivative synthesized from a hydrazinecarbothioamide compound (1). [] It was used as a precursor to synthesize various derivatives, including arylidene hydrazides and Mannich bases, some of which exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, Candida albicans, and Saccharomyces cerevisiae. []

    Relevance: Compound 2 emphasizes the 4-phenyl-4H-1,2,4-triazole-3-thiol core structure, which is also present in 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. [] Both compounds share a phenyl group at the 4-position of the triazole and a thiol group at the 3-position. The target compound has an additional thioether linkage at the 5-position connecting it to the oxadiazole moiety.

(4{[5-({5-[(4-Amino-2-chlorophenyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-chlorophenyl)amine (8)

    Compound Description: This compound was synthesized by reducing the nitro groups in 3,3′-methylenebis{5-[(2-chloro-4-nitrophenyl)thio]-4-phenyl-4H-1,2,4-triazole} (7), which was obtained from the condensation of compound 2 with 3,4-dichloronitrobenzene. [] It was part of a series of compounds investigated for antimicrobial activity. []

    Relevance: This compound, like 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, showcases the use of thioether linkages at the 3- and 5-positions of the 1,2,4-triazole ring to attach various substituents. [] Both compounds also have a phenyl substituent at the 4-position. The specific substituents linked to the thioether groups differentiate the two compounds.

    Compound Description: Compound 5a is a 3,4,5-trisubstituted 1,2,4-triazole derivative containing a quinoline ring. [] It exhibited strong antimicrobial activity against various bacteria and fungi. []

    Relevance: This compound, like 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, features a 1,2,4-triazole core structure with a phenyl substituent at the 4-position and a thioether linkage at the 3-position. [] The key difference lies in the substituents connected to the thioether group and at the 5-position of the triazole ring. Compound 5a has a N-(6-nitrobenzothiazol-2-yl)acetamide group and a ((quinolin-8-yloxy)methyl) group, respectively, whereas the target compound has a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] group and a thioether linkage to the oxadiazole, respectively.

N-(6-fluorobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5d)

    Compound Description: This compound is another 3,4,5-trisubstituted 1,2,4-triazole derivative containing a quinoline ring. [] Similar to compound 5a, it demonstrated good antimicrobial activity, albeit slightly lower than 5a. []

    Relevance: Compound 5d, like 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, possesses a 1,2,4-triazole ring with a phenyl substituent at the 4-position and a thioether linkage at the 3-position. [] The difference lies in the substituents connected to the thioether group and at the 5-position of the triazole ring. This compound has a N-(6-fluorobenzothiazol-2-yl)acetamide group and a ((quinolin-8-yloxy)methyl) group, respectively, while the target compound has a [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] group and a thioether linkage to the oxadiazole, respectively.

3-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-alkyl-4H-1,2,4-triazoles (2a,b)

    Compound Description: These compounds are 4H-1,2,4-triazole derivatives synthesized from 3-cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles (1a,b). [] They served as precursors for further chemical transformations, leading to the formation of diverse heterocyclic structures. []

4-ethoxycarbonylamino-3-[(2,3-dihydro-1,3-benzoxazol-2-yl)methyl]-5-(4-methylbenzyl)-4H-1,2,4-triazole (4)

    Compound Description: This compound was synthesized by treating 3-[(5-acetylamino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-(4-methylbenzyl)-4H-1,2,4-triazole (3a) with o-aminophenol. [] It represents one of the diverse heterocyclic structures achievable through the functionalization of the 1,2,4-triazole scaffold. []

    Relevance: This compound showcases the versatility of the 1,2,4-triazole ring system in accommodating various substituents, including heterocyclic moieties. While it does not directly parallel the structure of 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, it exemplifies the broader chemical space explored through modifications of the 1,2,4-triazole framework. []

    Compound Description: These compounds were obtained by reacting 3-cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles (1a,b) with salicylaldehyde. [] They underwent further transformations, including acetylation and alkylation, leading to more complex derivatives. []

    Relevance: These compounds demonstrate the potential for introducing functionality to the 1,2,4-triazole ring system, particularly at the 3-position. Although structurally different from 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol, they highlight the diverse chemical modifications possible on the 1,2,4-triazole scaffold. []

    Compound Description: These compounds are thieno[2,3-d]pyrimidine derivatives containing a 1,2,4-oxadiazole ring. [] They exhibited antifungal activity against Candida albicans. []

    Relevance: These compounds showcase the incorporation of a 1,2,4-oxadiazole ring into a distinct heterocyclic system, contrasting its direct linkage to the 1,2,4-triazole in 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. [] Nevertheless, the presence of the 1,2,4-oxadiazole ring system connects these compounds to the target compound.

5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives

    Compound Description: These compounds are also thieno[2,3-d]pyrimidine derivatives containing a 1,2,4-oxadiazole ring. [] They exhibited antifungal activity against Candida albicans. []

    Relevance: Similar to the previous compound pair, these compounds highlight the presence of a 1,2,4-oxadiazole ring within a different heterocyclic framework, unlike its direct attachment to the 1,2,4-triazole in 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. [] The 1,2,4-oxadiazole ring remains a common structural element between these compounds and the target compound.

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

    Compound Description: This thieno[2,3-d]pyrimidine derivative, containing a 1,2,4-oxadiazole ring, exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

    Relevance: This compound, similar to the other thieno[2,3-d]pyrimidine derivatives discussed, demonstrates the versatility of the 1,2,4-oxadiazole ring in various heterocyclic frameworks, contrasting its direct connection to the 1,2,4-triazole in 1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol. [] Despite this difference, the 1,2,4-oxadiazole ring serves as a common structural feature between this compound and the target compound.

1,1-dimetil-3-(3-metil-5-sulfanil-4H-1,2,4-triazol-4-il)tioureei (5)

    Compound Description: This compound, synthesized from a 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivative, exhibited weak anticancer activity against HeLa cervical cancer cells. [] It also showed moderate antibacterial activity. []

Properties

Product Name

1-(4-phenyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-propanol

IUPAC Name

1-[4-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]propan-2-ol

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C20H19N5O2S/c1-14(26)12-17-21-24-20(25(17)16-10-6-3-7-11-16)28-13-18-22-23-19(27-18)15-8-4-2-5-9-15/h2-11,14,26H,12-13H2,1H3

InChI Key

PCAQBKWGZRZRDA-UHFFFAOYSA-N

SMILES

CC(CC1=NN=C(N1C2=CC=CC=C2)SCC3=NN=C(O3)C4=CC=CC=C4)O

Canonical SMILES

CC(CC1=NN=C(N1C2=CC=CC=C2)SCC3=NN=C(O3)C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.